4-Methoxy-3-(trifluoromethyl)benzyl bromide chemical properties
4-Methoxy-3-(trifluoromethyl)benzyl bromide chemical properties
An In-depth Technical Guide to 4-Methoxy-3-(trifluoromethyl)benzyl bromide: Properties, Synthesis, and Applications
Introduction
4-Methoxy-3-(trifluoromethyl)benzyl bromide is a key organic intermediate whose value in the fields of medicinal chemistry and materials science is rapidly growing. The strategic placement of a methoxy group and a trifluoromethyl (CF₃) group on the benzene ring creates a unique electronic and steric environment. The trifluoromethyl group, a powerful electron-withdrawing moiety, is a bioisostere for several functional groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The methoxy group, an electron-donating group, further modulates the electronic character of the aromatic ring.
This combination, coupled with the reactive benzylic bromide, makes 4-methoxy-3-(trifluoromethyl)benzyl bromide a versatile building block for introducing this specific substituted phenyl ring into a wide range of molecular scaffolds.[1] This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers, scientists, and professionals in drug development.
Part 1: Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in synthesis and research. The properties of 4-Methoxy-3-(trifluoromethyl)benzyl bromide are summarized below.
| Property | Value | Reference |
| CAS Number | 261951-89-7 | [4][5][6] |
| Molecular Formula | C₉H₈BrF₃O | [4][5][6] |
| Molecular Weight | 269.06 g/mol | [4][5][6] |
| Appearance | Off-white to light yellow solid | [6] |
| Melting Point | 75-78 °C | [5][7] |
| Boiling Point | 252.5 ± 40.0 °C at 760 Torr | [5] |
| Density | 1.524 ± 0.06 g/cm³ | [5] |
| Synonyms | 4-(Bromomethyl)-1-methoxy-2-(trifluoromethyl)benzene | [5][6] |
| Solubility | Soluble in common organic solvents like chloroform and methanol. Poor solubility in water. | [8] |
Part 2: Synthesis, Reactivity, and Mechanistic Insights
Synthetic Pathway: From Alcohol to Bromide
The most common and efficient laboratory-scale synthesis of 4-Methoxy-3-(trifluoromethyl)benzyl bromide involves the bromination of its corresponding alcohol precursor, (4-methoxy-3-(trifluoromethyl)phenyl)methanol. This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃).
The underlying mechanism is a nucleophilic substitution reaction. The lone pair of electrons on the alcohol's oxygen atom attacks one of the phosphorus atoms of PBr₃, displacing a bromide ion. This forms a protonated intermediate. The displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2 fashion and displacing the good leaving group, HOPBr₂. This process is efficient due to the high reactivity of the benzylic position.
Caption: General workflow for the synthesis of 4-Methoxy-3-(trifluoromethyl)benzyl bromide.
Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
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Preparation : Dissolve (4-methoxy-3-(trifluoromethyl)phenyl)methanol (1.0 equivalent) in a suitable anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling : Place the flask in an ice bath and cool the solution to 0°C.
-
Addition of Reagent : Slowly add phosphorus tribromide (PBr₃) (approximately 1.1-1.2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition to control the reaction rate.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 10-20 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Once the starting material is consumed, carefully quench the reaction by slowly adding it to an ice-water mixture.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM (3x volumes).
-
Washing : Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification : Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure 4-Methoxy-3-(trifluoromethyl)benzyl bromide.
Core Reactivity: The Benzylic Bromide as an Electrophile
The primary mode of reactivity for 4-Methoxy-3-(trifluoromethyl)benzyl bromide stems from the labile carbon-bromine bond at the benzylic position. The bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. This allows for the facile formation of new carbon-heteroatom or carbon-carbon bonds via Sₙ2 reactions.
This reactivity is central to its utility as a building block. It can be readily reacted with a wide range of nucleophiles (Nu⁻), including amines, alcohols, thiols, and carbanions, to introduce the 4-methoxy-3-(trifluoromethyl)benzyl moiety into a target molecule.
Caption: Reactivity of 4-Methoxy-3-(trifluoromethyl)benzyl bromide with nucleophiles.
Part 3: Spectroscopic Characterization
Accurate structural confirmation is critical. The following data provides the expected spectroscopic signatures for 4-Methoxy-3-(trifluoromethyl)benzyl bromide.
| Technique | Expected Signature |
| ¹H NMR | Aromatic Protons: Signals in the aromatic region (~6.9-7.5 ppm), showing characteristic splitting patterns based on their positions relative to the methoxy and trifluoromethyl groups. Benzylic Protons (-CH₂Br): A singlet around 4.5 ppm. Methoxy Protons (-OCH₃): A singlet around 3.9 ppm. |
| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon (~30-35 ppm), the methoxy carbon (~56 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling, ~124 ppm, J ≈ 270 Hz).[9] |
| ¹⁹F NMR | A sharp singlet for the -CF₃ group, typically observed around -60 to -64 ppm relative to CFCl₃ as an external standard.[9][10] |
| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). A prominent fragment is often the loss of Br to form the stable benzyl cation. |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), C-O stretching (ether), and C-F stretching. |
Part 4: Safety, Handling, and Storage
4.1 Hazard Identification
4-Methoxy-3-(trifluoromethyl)benzyl bromide is classified as a hazardous substance.[11]
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Corrosive : Causes severe skin burns and eye damage.[11][12]
-
Lachrymator : The substance is a lachrymator, meaning it can cause irritation and tearing of the eyes.[12][13]
-
Respiratory Irritant : May cause respiratory irritation if inhaled.[11]
4.2 Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed.
-
Ventilation : Always handle this compound in a well-ventilated chemical fume hood.[14]
-
Eye Protection : Wear chemical safety goggles and a face shield.[13]
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[14]
-
Respiratory Protection : If there is a risk of inhalation, use a NIOSH/MSHA-approved respirator.[13][14]
4.3 First-Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14][15]
-
Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[14][15]
-
Inhalation : Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][15]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][15]
4.4 Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[11][14]
Conclusion
4-Methoxy-3-(trifluoromethyl)benzyl bromide stands out as a highly functionalized and reactive intermediate. Its unique substitution pattern offers a pre-packaged set of desirable properties for medicinal chemistry, allowing for the strategic modification of lead compounds to enhance their pharmacological profiles. The straightforward reactivity of the benzylic bromide enables its efficient incorporation into diverse molecular frameworks. A comprehensive understanding of its chemical properties, synthesis, and handling requirements, as detailed in this guide, is essential for its safe and effective application in pioneering research and development.
References
-
Alachem Co., Ltd. 261951-89-7 | 4-Methoxy-3-(trifluoromethyl)benzyl bromide. [Link]
-
Capot Chemical. Specifications of 4-Methoxy-3-(trifluoromethyl)benzyl bromide. [Link]
-
Cheméo. Chemical Properties of 4-(Trifluoromethoxy)benzyl bromide (CAS 50824-05-0). [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Methoxybenzyl bromide. [Link]
-
ChemSigma. 261951-89-7 4-Methoxy-3-(trifluoromethyl)benzyl bromide. [Link]
-
The Royal Society of Chemistry. Supporting information for an article in Chemical Communications. [Link]
-
NIST. 4-(Trifluoromethoxy)benzyl bromide - NIST WebBook. [Link]
-
Oakwood Chemical. 4-Methoxy-3-(trifluoromethyl)benzyl bromide. [Link]
-
Alachem Co., Ltd. 261951-89-7 | 4-Methoxy-3-(trifluoromethyl)benzyl bromide Documents. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Trifluoromethylation: Exploring Applications of 4-(Trifluoromethyl)benzyl Bromide. [Link]
-
The Royal Society of Chemistry. Supporting Information for an article. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-(Trifluoromethyl)benzyl Bromide in Advanced Chemical Synthesis and Material Science. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for an article. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Innovation: The Role of Trifluoromethylated Benzyl Bromides in Modern Drug Discovery. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Acmec Biochemical. 261951-89-7[4-Methoxy-3-(trifluoromethyl)benzyl bromide 97%]. [Link]
-
European Commission. EU Pesticides Database. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. 261951-89-7 | 4-Methoxy-3-(trifluoromethyl)benzyl bromide - Alachem Co., Ltd. [alachem.co.jp]
- 5. echemi.com [echemi.com]
- 6. capotchem.com [capotchem.com]
- 7. 261951-89-7 4-Methoxy-3-(trifluoromethyl)benzyl bromide [chemsigma.com]
- 8. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. synquestlabs.com [synquestlabs.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
